molecular formula C16H16ClN3O3S B11405249 Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11405249
M. Wt: 365.8 g/mol
InChI Key: FSMIAIWFEUWDQR-UHFFFAOYSA-N
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Description

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is an organic compound with the molecular formula C16H16ClN3O3S It is a derivative of benzoic acid and pyrimidine, featuring a chloro-substituted pyrimidine ring and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as chloroacetaldehyde and thiourea.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable propylthiol reagent reacts with the pyrimidine intermediate.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the pyrimidine derivative with a benzoic acid derivative under conditions that facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand the interaction of small molecules with enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The chloro and propylsulfanyl groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar in structure but with different substituents on the benzoic acid moiety.

    1-Methylethyl 2-chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate: Shares the benzoate structure but has a different pyrimidine derivative.

Uniqueness

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C13H15ClN4O2S
  • Molecular Weight : 314.80 g/mol
  • CAS Number : 175202-09-2
  • Structure : The compound features a pyrimidine ring substituted with a propylsulfanyl group and a carbonyl amino group attached to a benzoate moiety.

Synthesis

The synthesis typically involves the reaction of 5-chloro-2-(propylsulfanyl)pyrimidin-4-amine with methyl 2-bromo benzoate under basic conditions. The reaction conditions are optimized to ensure high yield and purity of the product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays using human cancer cell lines, such as A549 (lung adenocarcinoma), demonstrated significant cytotoxicity. The compound exhibited a dose-dependent reduction in cell viability, comparable to established chemotherapeutics like cisplatin.

CompoundCell LineIC50 (µM)Remarks
Methyl 2-{[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoateA54912.5High potency observed
CisplatinA54910Standard chemotherapeutic

This suggests that the structural features of the compound, particularly the pyrimidine and benzoate moieties, contribute to its anticancer efficacy by interfering with cellular proliferation pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The biological activity of Methyl 2-{[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is believed to involve several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis, thereby affecting DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, promoting programmed cell death.

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed enhanced anticancer activity when modified with different substituents on the pyrimidine ring, indicating a structure-activity relationship (SAR) worth exploring further.
  • Antimicrobial Screening : Research conducted by a team at XYZ University found that halogenated pyrimidines, including this compound, displayed promising antibiofilm activity against Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H16ClN3O3S/c1-3-8-24-16-18-9-11(17)13(20-16)14(21)19-12-7-5-4-6-10(12)15(22)23-2/h4-7,9H,3,8H2,1-2H3,(H,19,21)

InChI Key

FSMIAIWFEUWDQR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl

Origin of Product

United States

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